![molecular formula C13H19NO B1623628 2-(3-Methoxyphenyl)azepane CAS No. 383129-37-1](/img/structure/B1623628.png)
2-(3-Methoxyphenyl)azepane
Overview
Description
2-(3-Methoxyphenyl)azepane: is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)azepane can be achieved through various methods. One practical approach involves the Pd/LA-catalyzed decarboxylation process, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes . This method proceeds under mild conditions with a broad reaction scope and carbon dioxide as the byproduct .
Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method is efficient for the selective preparation of azepane derivatives, including those with methoxyphenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of azepane derivatives involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Ring Opening: The azepane ring can be opened by nucleophiles, leading to the formation of various products depending on the nucleophile used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents, and sulfonating agents.
Nucleophilic Ring Opening: Reagents such as organometallic compounds (e.g., Grignard reagents) and Lewis acids (e.g., boron trifluoride) are commonly used.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Ring Opening: Products vary depending on the nucleophile but can include various substituted azepanes and related compounds.
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes such as protein kinase B (PKB-alpha) and protein kinase A (PKA). For instance, derivatives of azepane have shown promising IC50 values in the nanomolar range, indicating potent inhibitory activity .
- Antimicrobial Activity : Recent studies have demonstrated that 2-(3-Methoxyphenyl)azepane exhibits significant antibacterial and antifungal properties. In vitro tests revealed that certain derivatives displayed substantial zones of inhibition against bacteria like Bacillus subtilis and fungi such as Aspergillus spp. .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1A | Bacillus subtilis | 22 |
2A | Bacillus subtilis | 24 |
1A | Enterobacter cloaceae | 10 |
2A | Enterobacter cloaceae | 0 |
Material Science
- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new materials with desired properties, making it valuable in the development of specialty chemicals.
Biochemical Research
- Proteomics : In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins enhances its utility in understanding biological pathways.
Case Study 1: Antimicrobial Activity
A study conducted on synthesized azepine derivatives highlighted their antimicrobial efficacy. Compound 2A was found to exhibit the most potent activity against Bacillus subtilis, with a significant increase in inhibition zone compared to other tested compounds. This suggests potential therapeutic applications in treating bacterial infections .
Case Study 2: Enzyme Inhibition
Research focusing on azepane derivatives demonstrated their effectiveness as inhibitors of PKB-alpha. The molecular modeling studies indicated that modifications to the azepane structure could enhance binding affinity and stability, paving the way for the development of new anti-cancer drugs targeting this pathway .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)azepane involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
Oxepane: A seven-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Thiepane: A sulfur-containing analog of azepane with distinct chemical properties.
Uniqueness
2-(3-Methoxyphenyl)azepane is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in proteomics research and drug development, where these properties can be exploited for selective binding and activity .
Biological Activity
2-(3-Methoxyphenyl)azepane is a compound belonging to the azepane class, characterized by a seven-membered heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{15}NO
- Molecular Weight : 203.25 g/mol
The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to the azepane ring. This structural configuration is essential for its biological activity.
Research indicates that compounds containing azepane structures exhibit various pharmacological effects, including:
- Antiviral Activity : Azepane derivatives have shown promise in antiviral applications, particularly against tobacco mosaic virus (TMV). Compounds similar to this compound have demonstrated significant antiviral efficacy at concentrations as low as 100 mg/L, with some derivatives outperforming traditional antiviral agents like ribavirin .
- Anti-inflammatory Properties : Azepine derivatives have been linked to anti-inflammatory activity through selective inhibition of cyclooxygenase (COX) enzymes. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity Data
The following table summarizes key findings related to the biological activities of azepane derivatives, including this compound:
Case Studies
- Antiviral Efficacy Against TMV : A study highlighted the effectiveness of azepane derivatives in inhibiting TMV. The most active compounds exhibited over 40% inactivation at a concentration of 500 mg/L, indicating a robust antiviral potential that could be harnessed for agricultural applications .
- Analgesic and Anti-inflammatory Effects : A series of azepine-based compounds were evaluated for their analgesic properties in animal models. One derivative exhibited anti-inflammatory activity comparable to that of well-known NSAIDs like celecoxib, showcasing its potential for pain management .
- Cytotoxic Activity in Cancer Cells : Research has shown that certain azepane derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. The mechanism involves the activation of caspases and inhibition of PARP-1, leading to programmed cell death .
Properties
IUPAC Name |
2-(3-methoxyphenyl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVJDRQAKBTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408595 | |
Record name | 2-(3-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-37-1 | |
Record name | Hexahydro-2-(3-methoxyphenyl)-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383129-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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